REACTION_CXSMILES
|
[C:1]1([C:7](=O)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[O:11]=[CH:12][C:13](O)=O.[NH3:16].O.[NH2:18]N>O>[C:1]1([C:7]2[CH:8]=[CH:13][C:12](=[O:11])[NH:16][N:18]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5|
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Name
|
|
Quantity
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19.6 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O.O=CC(=O)O
|
Name
|
|
Quantity
|
2.64 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
The mixture was then extracted twice with 50 ml of dichloromethane
|
Type
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CUSTOM
|
Details
|
After the reaction
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Type
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TEMPERATURE
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Details
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the reaction solution was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying cabinet at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |